4-acetyl-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide
Description
4-acetyl-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an acetyl group at the 4-position and a sulfonamide group linked to an ethyl chain bearing an imidazo[1,2-a]pyridine moiety.
Properties
IUPAC Name |
4-acetyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-13(21)14-5-7-16(8-6-14)24(22,23)18-10-9-15-12-20-11-3-2-4-17(20)19-15/h2-8,11-12,18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFNWMKUEULURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
4-acetyl-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Key Observations:
Substituent Diversity: The target compound features an imidazo[1,2-a]pyridine group, which is distinct from the thiazolyl and anilinopyridinyl groups in the analogs. The acetyl group at the 4-position of the benzene ring differentiates it from the methyl (in N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide) and thioxopyrimidinyl substituents in other derivatives.
Synthetic Approaches :
- The analogs utilize classic sulfonamide formation strategies:
- Nucleophilic substitution : Reaction of sulfathiazole with a ketone-derived isothiocyanate to form the thioxopyrimidinyl-thiazolyl derivative .
- Sulfonylation: Coupling of 4-methylbenzenesulfonyl chloride with an aniline-containing diamine precursor .
Functional and Pharmacological Implications (Inferred)
While pharmacological data are absent in the evidence, structural comparisons allow for speculative insights:
- Imidazo[1,2-a]pyridine vs. Thiazolyl/Anilinopyridinyl: Imidazo[1,2-a]pyridine is a privileged scaffold in drug discovery, often associated with kinase inhibition or GABA receptor modulation. Thiazolyl and anilinopyridinyl groups may confer different selectivity profiles .
- Acetyl vs. Methyl/Thioxopyrimidinyl :
- The acetyl group could enhance solubility or serve as a hydrogen-bond acceptor, whereas methyl or thioxopyrimidinyl groups might prioritize lipophilicity or metal coordination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
